Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide
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Overview
Description
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including benzoic acid, quinazolinyl, azo, and hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide involves multiple stepsThe reaction conditions often involve the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
Scientific Research Applications
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: For its potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its azo group .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its quinazolinyl group can interact with enzymes, inhibiting their activity. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can affect cellular processes. The hydrazide group can form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-methyl-4-oxo-3(4H)-quinazolinyl)amino)benzoic acid
- 4-((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)benzoic acid hydrazide
Uniqueness
Benzoic acid, 4-((((2-methyl-4-oxo-3(4H)-quinazolinyl)imino)phenylmethyl)azo)-, ((2-hydroxyphenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
127786-19-0 |
---|---|
Molecular Formula |
C30H23N7O3 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[[(Z)-N-(2-methyl-4-oxoquinazolin-3-yl)-C-phenylcarbonimidoyl]diazenyl]benzamide |
InChI |
InChI=1S/C30H23N7O3/c1-20-32-26-13-7-6-12-25(26)30(40)37(20)36-28(21-9-3-2-4-10-21)34-33-24-17-15-22(16-18-24)29(39)35-31-19-23-11-5-8-14-27(23)38/h2-19,38H,1H3,(H,35,39)/b31-19+,34-33?,36-28- |
InChI Key |
JJHNKZOWGSHELQ-AFMUWKMMSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C(/C3=CC=CC=C3)\N=NC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=CC=C5O |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=C(C3=CC=CC=C3)N=NC4=CC=C(C=C4)C(=O)NN=CC5=CC=CC=C5O |
Origin of Product |
United States |
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